molecular formula C18H23NO B1589930 4-Phenoxy-2,6-diisopropyl aniline CAS No. 80058-85-1

4-Phenoxy-2,6-diisopropyl aniline

Cat. No. B1589930
CAS No.: 80058-85-1
M. Wt: 269.4 g/mol
InChI Key: WRBGLNGTYOVAJO-UHFFFAOYSA-N
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Patent
US08304550B2

Procedure details

To 32.4 g (0.234 mol) K2CO3, 0.58 g (5.8 mmol) CuCl, 13.2 g (0.14 mol) phenol, and 30 g (0.117 mol) 4-bromo-2,6-di-iso-propylaniline 2 in a 250 mL three-necked bulb with argon inlet, reflux condenser and stopper 4.7 mL (58 mmol) 1-methylimidazole and 100 mL o-xylene were added under argon atmosphere. The mixture was stirred and heated to 140° C., until thin layer chromatography (eluent toluene) showed no residual starting material 4-bromo-2,6-di-iso-propylaniline (ca. 30 h). After cooling, water and diethyl ether were added, the organic phase was washed with 10% K2CO3 solution, water and brine and dried over Na2SO4. After evaporation of the solvents, an aliquot part of the dark oily material was filtered through a short silica gel plug with toluene as solvent to give, after removal of the solvent and drying in vacuum, a dark solid. The purity is determined to 95% by gc, The calculated yield is 99%
Name
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:15]1[CH:21]=[C:20]([CH:22]([CH3:24])[CH3:23])[C:18]([NH2:19])=[C:17]([CH:25]([CH3:27])[CH3:26])[CH:16]=1.CN1C=CN=C1>Cl[Cu].C(OCC)C.O.C1(C)C=CC=CC=1.CC1C=CC=CC=1C>[CH:22]([C:20]1[CH:21]=[C:15]([O:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:16]=[C:17]([CH:25]([CH3:27])[CH3:26])[C:18]=1[NH2:19])([CH3:24])[CH3:23] |f:0.1.2|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
Name
CuCl
Quantity
0.58 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic phase was washed with 10% K2CO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
FILTRATION
Type
FILTRATION
Details
an aliquot part of the dark oily material was filtered through a short silica gel plug with toluene as solvent
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
CUSTOM
Type
CUSTOM
Details
drying in vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=C(N)C(=CC(=C1)OC1=CC=CC=C1)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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